molecular formula C21H13ClN2O3 B14588856 4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid CAS No. 61100-68-3

4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid

Cat. No.: B14588856
CAS No.: 61100-68-3
M. Wt: 376.8 g/mol
InChI Key: TYSJOYFPTHRUKD-UHFFFAOYSA-N
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Description

4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid is a complex organic compound with a unique structure that combines a chlorinated benzoic acid moiety with a phenanthrene-derived hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid typically involves the condensation of 4-chloro-3-nitrobenzoic acid with 10-oxophenanthrene-9(10H)-ylidene hydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the condensation and cyclization processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: A simpler compound with a similar chloro-substituted benzoic acid structure.

    Phenanthrene-9-carboxaldehyde: Shares the phenanthrene core structure but lacks the hydrazone linkage.

    Hydrazone derivatives: Compounds with similar hydrazone functional groups but different aromatic backbones.

Uniqueness

4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid is unique due to its combination of a chlorinated benzoic acid and a phenanthrene-derived hydrazone. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

CAS No.

61100-68-3

Molecular Formula

C21H13ClN2O3

Molecular Weight

376.8 g/mol

IUPAC Name

4-chloro-3-[(10-hydroxyphenanthren-9-yl)diazenyl]benzoic acid

InChI

InChI=1S/C21H13ClN2O3/c22-17-10-9-12(21(26)27)11-18(17)23-24-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(19)25/h1-11,25H,(H,26,27)

InChI Key

TYSJOYFPTHRUKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC4=C(C=CC(=C4)C(=O)O)Cl)O

Origin of Product

United States

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